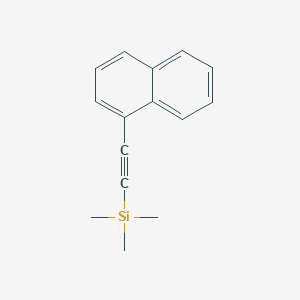

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

trimethyl(2-naphthalen-1-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Si/c1-16(2,3)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATBCTJRCLNXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403302 | |

| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104784-51-2 | |

| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene from 1-bromonaphthalene

An In-depth Technical Guide to the Synthesis of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene from 1-Bromonaphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures. Among the array of cross-coupling methodologies, the Sonogashira reaction provides a powerful and versatile tool for the formation of a C(sp²)–C(sp) bond, linking aryl or vinyl halides with terminal alkynes.[1][2] This guide presents a comprehensive technical overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, starting from 1-bromonaphthalene. We will explore the mechanistic underpinnings of the Sonogashira coupling, provide a detailed experimental protocol, discuss critical parameters for reaction optimization, and outline methods for product characterization. This document is intended to serve as a practical resource, blending theoretical principles with field-proven insights to ensure procedural success and reproducibility.

The Strategic Approach: Sonogashira Cross-Coupling

The target transformation involves the coupling of an sp²-hybridized carbon of the naphthalene ring with an sp-hybridized carbon of an acetylene. The Sonogashira reaction is the preeminent method for achieving this bond formation.[3][4] Developed by Kenkichi Sonogashira, this reaction typically employs a dual-catalyst system comprising a palladium complex and a copper(I) salt, in the presence of an amine base.[5][6] The use of trimethylsilylacetylene serves a strategic purpose; the trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling and allowing for controlled, singular coupling to the aryl halide.[7] This TMS-protected alkyne can be used in subsequent steps or readily deprotected to yield the terminal alkyne, 1-ethynylnaphthalene, if desired.

The Catalytic Machinery: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: the Palladium cycle and the Copper cycle.[4][5]

-

The Palladium Cycle: This is the primary cross-coupling engine.

-

Reductive Elimination & Catalyst Activation: If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 1-bromonaphthalene, breaking the C-Br bond and forming a Pd(II)-naphthyl intermediate. This is often the rate-determining step, and its efficiency is influenced by the halide (I > Br >> Cl).[3]

-

Transmetalation: The Pd(II)-naphthyl complex receives the acetylide group from the copper acetylide intermediate (generated in the copper cycle). This ligand exchange regenerates the copper(I) catalyst.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

-

-

The Copper Cycle: This cycle's primary function is to activate the alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the triple bond of trimethylsilylacetylene.

-

Deprotonation: In the presence of the amine base (e.g., triethylamine), the terminal proton of the alkyne becomes more acidic and is removed, forming a key copper(I) acetylide intermediate.

-

Transmetalation: This copper acetylide transfers the trimethylsilylethynyl group to the palladium center, completing its role in the catalytic process.

-

Caption: Fig. 1: The Dual Catalytic Cycle of the Sonogashira Reaction

The Copper-Free Variant: Mitigating Side Reactions

A significant drawback of the traditional copper-catalyzed method is the potential for oxidative homocoupling of the alkyne, known as Glaser coupling, which forms 1,4-bis(trimethylsilyl)buta-1,3-diyne as an undesired byproduct.[3] To circumvent this, copper-free Sonogashira protocols have been developed.[8][9] These methods typically require more forcing conditions, such as higher temperatures, or the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) to facilitate the direct reaction between the palladium complex and the alkyne.[8][10]

Experimental Protocol & Workflow

This section provides a robust, step-by-step methodology for the synthesis. Adherence to anaerobic and anhydrous techniques is critical for achieving high yields, especially when using the copper-catalyzed method.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles | Notes |

| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 90-11-9 | 2.07 g | 10.0 mmol | Starting material |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1066-54-2 | 1.47 g (2.1 mL) | 15.0 mmol | Alkyne source |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 | 140 mg | 0.2 mmol (2 mol%) | Palladium precatalyst |

| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | 38 mg | 0.2 mmol (2 mol%) | Co-catalyst |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | 40 mL | - | Base and solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | 40 mL | - | Anhydrous solvent |

Experimental Workflow Diagram

Caption: Fig. 2: Experimental Workflow for Synthesis and Purification

Step-by-Step Synthesis Protocol

-

Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.

-

Charging Reagents: To the flask, add dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous tetrahydrofuran (40 mL) and anhydrous triethylamine (40 mL) via cannula or syringe. Stir the mixture to form a suspension.

-

Substrate Addition: Add 1-bromonaphthalene (2.07 g, 10.0 mmol) to the mixture via syringe.

-

Alkyne Addition: Add trimethylsilylacetylene (2.1 mL, 15.0 mmol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to 65 °C using an oil bath and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of 1-bromonaphthalene.

-

Work-up: Upon completion, cool the mixture to room temperature. Filter the dark suspension through a pad of Celite to remove the catalyst and salts, washing the pad with diethyl ether (3 x 20 mL).

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting dark oil in diethyl ether (100 mL). Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product as a dark oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes). The product is typically non-polar.[11] Combine the product-containing fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil or solid.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Expected Value | Reference |

| Appearance | Solid or pale yellow oil | |

| Molecular Formula | C₁₅H₁₆Si | [12] |

| Molecular Weight | 224.37 g/mol | [12] |

| Boiling Point | 292-293 °C (lit.) | |

| Density | 0.968 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.595 (lit.) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-7.4 (m, 7H, Naphthyl-H), 0.3 (s, 9H, Si(CH₃)₃) | Consistent with known spectra |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 133.6, 133.4, 131.5, 129.0, 128.5, 126.8, 126.4, 125.3, 120.7, 105.2, 95.6, 0.0 | [13] (Similar structures) |

| IR (KBr, cm⁻¹) | ~2960 (C-H stretch, alkyl), ~2150 (C≡C stretch, weak), ~1250 (Si-C stretch) | General Spectroscopic Data |

| MS (EI) | m/z: 224 (M⁺) | Calculated |

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and reliable pathway for the . By understanding the intricate catalytic cycles and paying close attention to reaction parameters—particularly the choice of catalyst system, the exclusion of oxygen, and the use of anhydrous conditions—researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol detailed herein serves as a foundational guide, which can be further optimized based on specific laboratory conditions and scale requirements. The successful application of this methodology underscores the enduring power of transition-metal-catalyzed cross-coupling in advancing the fields of chemical synthesis and drug discovery.

References

-

Sonogashira coupling - Wikipedia . Wikipedia. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained . Vedantu. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . Semantic Scholar. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

The Sonogashira coupling reaction mechanism . ResearchGate. [Link]

-

Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature . ACS Publications. [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper . ACS Publications. [Link]

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes . ACS Publications. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis . National Institutes of Health (NIH). [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper . University of California, Santa Barbara. [Link]

-

Synthesis and structure of 1,4,5,8-tetraethynylnaphthalene derivatives . The Royal Society of Chemistry. [Link]

-

Guidelines for Sonogashira cross-coupling reactions . Sussex Drug Discovery Centre. [Link]

-

A Practical Large-Scale Synthesis of (1-Naphthyl)Acetylene . ResearchGate. [Link]

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles . SciSpace. [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions . The Royal Society of Chemistry. [Link]

-

Sonogashira coupling of compounds 7 with trimethylsilylacetylene . ResearchGate. [Link]

-

Synthesis of 6-((trimethylsilyl)ethynyl)naphthalen-2-ol 1 and... . ResearchGate. [Link]

-

Working with Hazardous Chemicals - Organic Syntheses . Organic Syntheses. [Link]

-

trimethylsilylacetylene - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

This compound . Amerigo Scientific. [Link]

-

Synthesis of alkynes 11 a,b and 12 a,b. (i ethynyl(trimethyl)silane,... . ResearchGate. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. [Link]

-

Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol . PrepChem.com. [Link]

-

Trimethylsilylacetylene - Wikipedia . Wikipedia. [Link]

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes . Journal of the American Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | Semantic Scholar [semanticscholar.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgsyn.org [orgsyn.org]

- 12. scbt.com [scbt.com]

- 13. rsc.org [rsc.org]

physical properties of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene

An In-depth Technical Guide to the Physical Properties of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 104784-51-2) is an organosilicon compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure is a strategic amalgamation of two key functional moieties: the rigid, aromatic naphthyl group and a trimethylsilyl (TMS)-protected acetylene. This unique combination makes it a highly valuable reagent for the synthesis of complex molecular architectures.

The naphthalene scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5] The TMS-protected alkyne provides a stable yet readily accessible handle for carbon-carbon bond formation, most notably in cross-coupling reactions.[6][7] The TMS group serves as a removable protecting group, allowing for selective reaction at the terminal alkyne position, a critical strategy in multi-step pharmaceutical synthesis.[7][8]

This guide provides a comprehensive overview of the core , details the experimental protocols for its characterization, and explains the scientific rationale behind these methodologies, offering field-proven insights for its effective use in research and development.

Core Physical and Chemical Properties

The reliable application of any chemical reagent begins with a thorough understanding of its fundamental physical properties. These constants are critical for reaction setup, purification, and safety considerations. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 104784-51-2 | [2][9] |

| Molecular Formula | C₁₅H₁₆Si | [2][9] |

| Molecular Weight | 224.37 g/mol | [1][9] |

| Appearance | Solid | [9] |

| Melting Point | 41 - 43 °C | [9] |

| Boiling Point | 292 - 293 °C (lit.) | [9] |

| Density | 0.968 g/mL at 25 °C (lit.) | [9] |

| Refractive Index (n20/D) | 1.595 (lit.) | [9] |

| Flash Point | >110 °C (>230 °F) | [9][10] |

| Synonyms | Trimethyl[(naphthalen-1-yl)ethynyl]silane | [1][9] |

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of this compound is paramount before its use in any synthetic protocol. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Expertise & Experience: For this compound, ¹H NMR is expected to show two distinct regions. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex multiplet pattern corresponding to the seven protons of the naphthyl ring. A sharp, strong singlet will appear far upfield (typically δ 0.2-0.4 ppm), integrating to nine protons. This characteristic upfield signal is the definitive signature of the magnetically equivalent protons of the trimethylsilyl (TMS) group. In ¹³C NMR, one would expect to see signals for the ten aromatic carbons of the naphthalene ring, two acetylenic carbons (with the one bonded to silicon being further upfield), and a single signal for the three equivalent methyl carbons of the TMS group.

-

Trustworthiness (Self-Validating Protocol): The presence and correct integration of these distinct signals provide a high degree of confidence in the structural integrity of the compound.

Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. The clarity of the solution is a preliminary indicator of solubility and purity.

-

Analysis: Insert the tube into the NMR spectrometer and acquire ¹H and ¹³C spectra according to standard instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Expertise & Experience: The key diagnostic peak for this molecule is the C≡C (alkyne) stretching vibration. In terminal alkynes, this appears around 2100 cm⁻¹. However, substitution with a silicon atom often shifts this band to a slightly higher frequency (approx. 2150-2175 cm⁻¹) and significantly decreases its intensity due to the reduction in the dipole moment change during the vibration. Other expected signals include aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches from the TMS group (<3000 cm⁻¹), and a strong Si-C stretch around 1250 cm⁻¹.

-

Trustworthiness (Self-Validating Protocol): The presence of the weak alkyne stretch and the strong Si-C stretch, combined with aromatic signals, corroborates the structure determined by NMR.

Protocol: Acquiring an IR Spectrum (Thin Film/ATR)

-

Sample Preparation: Place a small, clean spatula tip's worth of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering further structural clues.

-

Expertise & Experience: Under Electron Ionization (EI) conditions, the mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 224. A prominent fragment peak at m/z = 209 (M-15) is highly characteristic of a TMS-containing compound, corresponding to the loss of a methyl radical (•CH₃). This fragmentation is a hallmark of trimethylsilyl groups and serves as a key diagnostic feature.[11] Further fragmentation of the naphthyl ring would also be observed.

-

Trustworthiness (Self-Validating Protocol): The observation of the correct molecular ion peak and the characteristic (M-15) fragment provides definitive confirmation of both the molecular weight and the presence of the TMS group.

Experimental Workflows

Synthesis and Characterization Logic

The overall process from synthesis to final validation follows a logical and systematic workflow. This ensures that the material used in subsequent research is of known identity and high purity.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. scbt.com [scbt.com]

- 3. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 8. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 10. H55953.03 [thermofisher.com]

- 11. researchgate.net [researchgate.net]

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene CAS number and molecular weight

This guide provides a comprehensive technical overview of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene, a key intermediate in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all claims in established scientific principles and literature.

Introduction and Strategic Importance

This compound (also known as Trimethyl[(naphthalen-1-yl)ethynyl]silane) is an organosilicon compound that serves as a stable, protected precursor to 1-ethynylnaphthalene. The strategic value of this molecule lies in the trimethylsilyl (TMS) group, which "caps" the terminal alkyne. This protection is crucial for researchers as it prevents the acidic acetylenic proton from interfering with a wide range of organometallic and base-mediated reactions. The TMS group can be selectively and cleanly removed under mild conditions, unmasking the terminal alkyne for subsequent transformations. This two-step logic—protection for initial reactions followed by deprotection—allows for the precise and controlled construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced organic materials where the rigid, planar naphthylacetylene scaffold is desired.[1][2]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

Key Properties Table

| Property | Value | Source(s) |

| CAS Number | 104784-51-2 | [3][4][5] |

| Molecular Formula | C₁₅H₁₆Si | [4] |

| Molecular Weight | 224.37 g/mol | [3][5][6] |

| Appearance | Solid | [6] |

| Density | 0.968 g/mL at 25 °C | [6] |

| Boiling Point | 292-293 °C | [6] |

| Refractive Index | n20/D 1.595 | [6] |

| Synonym | Trimethyl[(naphthalen-1-yl)ethynyl]silane | [5] |

Spectroscopic Characterization

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.30-8.20 (m, 1H): Aromatic proton on the naphthalene ring peri to the acetylene substituent (H-8).

-

δ 7.90-7.80 (m, 2H): Aromatic protons on the naphthalene ring (likely H-4 and H-5).

-

δ 7.65-7.45 (m, 4H): Remaining aromatic protons of the naphthalene ring.

-

δ 0.30 (s, 9H): The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. This singlet is highly characteristic and confirms the presence of the TMS protector.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 134-125: Multiple signals corresponding to the 10 carbons of the naphthalene ring.

-

δ 120.5: Quaternary carbon of the naphthalene ring attached to the alkyne.

-

δ 106.5: Acetylenic carbon attached to the naphthalene ring (-C ≡C-Si).

-

δ 99.5: Acetylenic carbon attached to the silicon atom (C≡C -Si).

-

δ 0.0: Carbon signal from the trimethylsilyl (-Si(C H₃)₃) groups.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity absorption band is expected in the range of 2150-2175 cm⁻¹ , which is characteristic of the C≡C (alkyne) stretching vibration.

-

Strong bands around 1250 cm⁻¹ and 840 cm⁻¹ correspond to the Si-CH₃ bond vibrations of the TMS group.

-

Synthesis Protocol: Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction . This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.

Causality of Reagent Choice:

-

Aryl Halide: 1-Iodonaphthalene is the preferred starting material over 1-bromonaphthalene. The Carbon-Iodine bond is weaker than the Carbon-Bromine bond, leading to a faster rate of oxidative addition to the palladium(0) catalyst and generally resulting in higher yields and milder reaction conditions.[7]

-

Catalyst System: A combination of a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is classic. The palladium is the primary cross-coupling catalyst, while the copper(I) acts as a co-catalyst, forming a copper(I) acetylide intermediate that facilitates the crucial transmetalation step to the palladium center.[8]

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both as the solvent and as a base to neutralize the hydrogen halide (HI) formed during the reaction, regenerating the catalyst and driving the reaction forward.

-

Alkyne: Trimethylsilylacetylene is used directly. Its TMS group is stable under these conditions, ensuring that only the desired coupling occurs.

Experimental Workflow Diagram

Caption: Workflow for Sonogashira synthesis.

Step-by-Step Protocol

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-iodonaphthalene (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

-

Inerting: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Add degassed triethylamine (Et₃N) as the solvent (to make a ~0.2 M solution based on the aryl halide). Stir to dissolve the solids. Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir under a positive pressure of argon. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 1-iodonaphthalene is consumed (typically 4-12 hours).

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst and amine salts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Chemical Reactivity: The Role as a Protected Alkyne

The primary utility of this compound is as a stable intermediate that enables the sequential construction of more complex molecules. Its reactivity is dominated by the cleavage of the Carbon-Silicon bond.

Deprotection to 1-Ethynylnaphthalene

The TMS group can be easily removed to generate the terminal alkyne, 1-ethynylnaphthalene. This step is critical for subsequent reactions where the terminal alkyne itself is the reactive partner.

Common Deprotection Methods:

-

Fluoride-Based: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is highly effective. The high affinity of fluoride for silicon drives the reaction to completion quickly at room temperature.

-

Base-Catalyzed Methanolysis: A catalytic amount of a mild base, such as potassium carbonate (K₂CO₃), in methanol provides a very gentle and economical method for deprotection.[9]

Deprotection Workflow Diagram

Caption: Key methods for TMS deprotection.

Applications in Research and Development

The naphthylacetylene moiety is a valuable structural motif in several fields:

-

Organic Synthesis: As a building block, it is used to create unsymmetrical diarylacetylenes via a second Sonogashira coupling after deprotection. These structures are often investigated as molecular wires or scaffolds for larger, conjugated systems.

-

Materials Science: The rigid, planar, and electron-rich nature of the naphthalene core makes it an attractive component for organic light-emitting diodes (OLEDs), organic semiconductors, and other functional materials. Silyl-protected acetylenes are key for the controlled, stepwise synthesis of these complex polymers and oligomers.[1]

-

Medicinal Chemistry: The naphthalene scaffold is present in numerous bioactive compounds. The ability to introduce an acetylene linker via this protected synthon allows for the exploration of chemical space around a core molecule, for example, by using click chemistry on the deprotected alkyne.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Sørensen, U. S., & Pombo-Villar, E. (2005). Copper-free palladium-catalyzed sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes. Tetrahedron, 61(10), 2697-2703. Available from: [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Lasányi, D., Mészáros, Á., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 83(12), 6435-6446. Available from: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]

-

Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, SP100. Available from: [Link]

-

PubChem. (n.d.). 1-Ethynylnaphthalene. Retrieved from [Link]

-

ACS Publications. (2025). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. Retrieved from [Link]

-

Li, G., et al. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-ETHYNYLNAPHTHALENE(15727-65-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Ethynylnaphthalene | C12H8 | CID 123357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and characterization of 6-[(trimethyl)silylethynyl]naphthalene-2-ethene: a new precursor for the pre… [ouci.dntb.gov.ua]

- 8. scispace.com [scispace.com]

- 9. 1-Ethynylnaphthalene 97 15727-65-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical methodologies for its experimental determination, and modern computational prediction techniques. In the absence of extensive published solubility data for this specific compound, this guide offers a robust framework for understanding and predicting its behavior in various organic solvents.

Introduction: Understanding the Molecule and Its Solubility

This compound is a unique molecule combining a large, polycyclic aromatic system (naphthyl) with a sterically bulky, nonpolar organosilicon group (trimethylsilyl) via an acetylene linker. Its chemical structure is C₁₀H₇C≡CSi(CH₃)₃.[1][2][3] This structure dictates its physical and chemical properties, most notably its solubility. As a solid at room temperature, understanding its solubility is crucial for its application in organic synthesis, materials science, and pharmaceutical research, where it may be used as a building block for more complex molecules.[1]

The solubility of a compound is a critical parameter, influencing reaction kinetics, purification processes like crystallization, and the formulation of active pharmaceutical ingredients (APIs).[4] For a molecule like this compound, its largely nonpolar nature suggests poor solubility in polar solvents and higher solubility in nonpolar organic solvents.[4][5][6][7]

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility.[8] This means that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound is governed by the interplay of van der Waals forces, given its predominantly nonpolar structure.

-

Molecular Structure Analysis:

-

1-Naphthyl Group: This large, aromatic hydrocarbon moiety is highly nonpolar and contributes significantly to the molecule's hydrophobicity. Naphthalene itself is insoluble in water but soluble in organic solvents like benzene, toluene, and ethanol.[9][10][11]

-

Trimethylsilyl (TMS) Group: The TMS group is also nonpolar and sterically hindering. Organosilicon compounds, in general, tend to be soluble in nonpolar organic solvents.[12] Trimethylsilylacetylene is miscible with organic solvents.[13][14][15][16]

-

Acetylene Linker: The C≡C triple bond is weakly polar, but its contribution to the overall polarity of this large molecule is minimal.[5]

-

Based on these structural components, this compound is classified as a nonpolar molecule. Therefore, it is predicted to be readily soluble in nonpolar or weakly polar organic solvents and poorly soluble in highly polar solvents like water.

Predicted Solubility Behavior:

-

High Solubility Expected in: Aromatic hydrocarbons (e.g., benzene, toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate to Low Solubility Expected in: Less polar alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone).

-

Insoluble or Very Sparingly Soluble in: Highly polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).

Experimental Determination of Solubility

Given the lack of specific published data, experimental determination is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[4][5][17]

Protocol: Gravimetric Determination of Solubility

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent at a specific temperature.

Apparatus and Materials:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Oven

-

This compound (solute)

-

Organic solvent of choice

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to remove any undissolved solid particles. This step should be performed at the same temperature as the equilibration to prevent changes in solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Record the exact weight of the dish with the solution.

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature or with gentle heating in an oven, depending on the solvent's boiling point and the compound's stability.

-

Once the solvent is completely evaporated, place the dish in an oven at a temperature below the compound's melting point to ensure all residual solvent is removed.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weight of the solute: (Weight of dish + residue) - (Weight of empty dish)

-

Weight of the solvent: (Weight of dish + solution) - (Weight of dish + residue)

-

Solubility ( g/100 g of solvent): (Weight of solute / Weight of solvent) x 100

-

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Gravimetric Solubility Determination."

Illustrative Solubility Data of Structurally Similar Compounds

To provide a practical frame of reference, the following table summarizes the solubility of structurally related compounds in various organic solvents. This data can serve as a useful guide for estimating the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Naphthalene | Ethanol | 25 | 11.3[10] |

| Toluene | 25 | ~28.6 (calculated from 1g/3.5mL)[11] | |

| Chloroform | 25 | 35.5 | |

| Carbon Tetrachloride | 25 | ~50 (calculated from 1g/2mL)[11] | |

| Acetone | 25 | Data varies[18] | |

| Phenylacetylene | Water | - | Insoluble[19][20][21][22] |

| Ethanol | - | Miscible[19][20][21] | |

| Diethyl Ether | - | Miscible[19][20][21] | |

| Acetone | - | Soluble[21] | |

| Trimethylsilylacetylene | Organic Solvents | - | Miscible[13][14][15][16] |

Computational Prediction of Solubility

In modern chemical research, computational models are increasingly used to predict physical properties like solubility, saving time and resources.[23][24][25] These in silico methods can be particularly valuable when experimental data is scarce.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful method based on quantum chemistry that predicts thermodynamic properties, including solubility, from the molecular structure.[2][6][26][27] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.

dot graph G { layout=neato; node [shape=ellipse, style=filled]; edge [color="#34A853"];

} caption: "Conceptual workflow of COSMO-RS for solubility prediction."

To predict the solubility of this compound using COSMO-RS, one would first perform a quantum chemical calculation to generate its σ-profile. This profile is then used in the COSMO-RS step to calculate its chemical potential in various solvents, from which solubility can be derived. This method is advantageous as it does not require experimental data for calibration.[26]

Machine Learning and QSPR Models

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms represent another significant avenue for solubility prediction.[1][3][7][12][28][29] These data-driven approaches use existing solubility data for a wide range of compounds to train models that can then predict the solubility of new, untested molecules.[30]

These models work by identifying correlations between molecular descriptors (numerical representations of a molecule's structure) and solubility. While powerful, the accuracy of these models is highly dependent on the quality and size of the training dataset.[3][7] For a novel compound like this compound, the prediction accuracy would depend on the presence of structurally similar compounds in the model's training data.

Conclusion and Future Outlook

For researchers requiring precise solubility values, the detailed gravimetric method provided in this guide offers a reliable experimental pathway. Furthermore, the use of computational tools like COSMO-RS and machine learning models can provide rapid and valuable estimations, guiding solvent selection and experimental design. As research into this and similar compounds progresses, it is anticipated that a more extensive experimental database will be developed, further refining our understanding and predictive capabilities.

References

-

Amerigo Scientific. This compound. [Link]

-

OrgoSolver. Physical Properties of Alkynes. [Link]

-

Lin, S., et al. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. [Link]

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

Solubility of Things. Naphthalene. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. [Link]

-

Vedantu. Physical Properties of Alkynes: Key Concepts & Examples. [Link]

-

CK-12 Foundation. Physical and Chemical Properties of Alkynes. [Link]

-

Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing. [Link]

-

Sciencemadness Wiki. Naphthalene. [Link]

-

Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace. [Link]

-

Academia.edu. Determination of Solubility by Gravimetric Method. [Link]

-

Wikipedia. Naphthalene. [Link]

-

Ereshchenko, A.V. (2025). Applying machine learning for solubility prediction: comparing different representations of molecular data. Modelling and Data Analysis. [Link]

-

Zhang, Y., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

Abraham, M. H., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Burns, A., Doyle, A., & Green, W. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. YouTube. [Link]

-

LookChem. Cas 1066-54-2,Trimethylsilylacetylene. [Link]

-

Chemister.ru. phenylacetylene. [Link]

-

UMass Lowell. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. [Link]

-

ResearchGate. Computational Tools for Solubility Prediction | Request PDF. [Link]

-

ChemBK. (Trimethylsilyl)acetylene. [Link]

-

PubChem. Naphthalene. [Link]

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

Sources

- 1. Revisiting the Application of Machine Learning Approaches in Predicting Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scm.com [scm.com]

- 3. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Naphthalene - Wikipedia [en.wikipedia.org]

- 11. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Trimethylsilylacetylene CAS#: 1066-54-2 [m.chemicalbook.com]

- 14. Cas 1066-54-2,Trimethylsilylacetylene | lookchem [lookchem.com]

- 15. chembk.com [chembk.com]

- 16. Trimethylsilylacetylene | 1066-54-2 [chemicalbook.com]

- 17. pharmajournal.net [pharmajournal.net]

- 18. researchgate.net [researchgate.net]

- 19. CAS 536-74-3: Phenylacetylene | CymitQuimica [cymitquimica.com]

- 20. Phenylacetylene, 98%, pure | Fisher Scientific [fishersci.ca]

- 21. phenylacetylene [chemister.ru]

- 22. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]

- 23. pubs.aip.org [pubs.aip.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. COSMO-RS - Wikipedia [en.wikipedia.org]

- 27. scispace.com [scispace.com]

- 28. psyjournals.ru [psyjournals.ru]

- 29. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]

- 30. m.youtube.com [m.youtube.com]

Spectroscopic Blueprint of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Aryl-alkyne scaffolds, particularly those incorporating silicon-based functionalities, represent a burgeoning class of compounds with significant potential in medicinal chemistry and organic electronics. 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene stands as a key intermediate in the synthesis of more complex molecular architectures. Its rigid, planar naphthyl group, coupled with the versatile trimethylsilyl-protected alkyne, makes it a valuable building block.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. While a complete, publicly available experimental dataset for this specific molecule is not extensively documented in peer-reviewed literature, this guide will leverage established spectroscopic principles and data from analogous structures to present a comprehensive and predictive spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this compound in their research endeavors. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for its structural verification.

Molecular Structure and Key Features

The structure of this compound comprises three key components that dictate its spectroscopic signature: the 1-substituted naphthalene ring system, the internal acetylene (alkyne) linker, and the trimethylsilyl (TMS) protecting group. Understanding the interplay of these features is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be characterized by two main regions: the aromatic region corresponding to the naphthyl protons and the aliphatic region for the trimethylsilyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Naphthyl-H | 7.40 - 8.20 | Multiplets (m) | 7H |

| (CH₃)₃Si- | ~0.3 | Singlet (s) | 9H |

-

Naphthyl Protons (7.40 - 8.20 ppm): The seven protons on the naphthalene ring will resonate in the downfield region due to the deshielding effect of the aromatic ring current. The signals are expected to be complex multiplets due to spin-spin coupling between adjacent protons. The proton at the C8 position (peri-position) is likely to be the most downfield due to steric compression and anisotropic effects from the acetylene moiety.

-

Trimethylsilyl Protons (~0.3 ppm): The nine equivalent protons of the three methyl groups on the silicon atom will give rise to a sharp singlet. The upfield chemical shift is a hallmark of protons on a TMS group, attributable to the electropositive nature of silicon.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all 15 carbon atoms in the molecule, each as a singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Naphthyl-C (quaternary) | 120 - 135 | Multiple signals |

| Naphthyl-CH | 125 - 130 | Multiple signals |

| Alkyne-C (C-Si) | 90 - 100 | |

| Alkyne-C (C-Naphthyl) | 100 - 110 | |

| (CH₃)₃Si- | ~0 |

-

Naphthyl Carbons (120 - 135 ppm): The ten carbons of the naphthalene ring will appear in the aromatic region. The chemical shifts will vary depending on their position and substitution.

-

Alkynyl Carbons (90 - 110 ppm): The two sp-hybridized carbons of the acetylene linker are expected in this characteristic range. The carbon attached to the silicon will likely be slightly upfield compared to the one attached to the naphthyl group.

-

Trimethylsilyl Carbons (~0 ppm): The three equivalent methyl carbons of the TMS group will resonate at a very upfield chemical shift, close to the reference signal of tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. In this compound, the most diagnostic absorption will be that of the internal alkyne.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C≡C Stretch (internal alkyne) | 2150 - 2170 | Weak to Medium |

| C-H Stretch (aromatic) | 3050 - 3100 | Medium |

| C-H Bend (aromatic) | 690 - 900 | Strong |

| Si-C Stretch | 1250 and 840 | Strong |

-

C≡C Stretch (2150 - 2170 cm⁻¹): The carbon-carbon triple bond stretch for an internal, unsymmetrical alkyne is expected in this region. The intensity is typically weak to medium. The presence of the silicon atom can slightly influence this frequency.

-

Aromatic C-H Stretches (3050 - 3100 cm⁻¹): These absorptions are characteristic of C-H bonds on an aromatic ring.

-

Aromatic C-H Bends (690 - 900 cm⁻¹): The out-of-plane bending vibrations in this region can sometimes provide information about the substitution pattern of the aromatic ring.

-

Si-C Stretches (1250 and 840 cm⁻¹): The trimethylsilyl group exhibits characteristic strong absorptions due to the Si-C stretching and bending vibrations. The peak around 1250 cm⁻¹ is due to the symmetric deformation of the Si-(CH₃)₃ group, while the strong band around 840 cm⁻¹ is due to the Si-C stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Notes |

| 224 | [M]⁺ | Molecular Ion |

| 209 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety |

| 152 | [C₁₂H₈]⁺ | Naphthylacetylene radical cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation (often a prominent peak) |

-

Molecular Ion ([M]⁺, m/z 224): The molecular ion peak should be observable, confirming the molecular weight of the compound.

-

[M - CH₃]⁺ (m/z 209): A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical, leading to a stable silicon-containing cation.

-

Naphthylacetylene radical cation ([C₁₂H₈]⁺, m/z 152): Cleavage of the Si-C bond can lead to the formation of the naphthylacetylene radical cation.

-

Naphthyl cation ([C₁₀H₇]⁺, m/z 127): Further fragmentation can lead to the stable naphthyl cation.

-

Trimethylsilyl cation ([(CH₃)₃Si]⁺, m/z 73): The trimethylsilyl cation is a very stable fragment and is often observed as a prominent peak in the mass spectra of TMS-containing compounds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrument parameters. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of this compound.

NMR Data Acquisition Workflow

Caption: A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a detailed, predictive overview of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers are better equipped to confirm the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for professionals in the fields of chemical research and drug development, facilitating the seamless integration of this versatile molecule into their synthetic workflows.

References

-

At this time, a specific peer-reviewed publication with the complete spectroscopic data for this compound has not been identified. The predictions and interpretations in this guide are based on established principles of spectroscopic analysis and data from analogous compounds.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The SDBS (Spectral Database for Organic Compounds) can be a useful resource for finding data on related structures: [Link]

An In-depth Technical Guide to the Sonogashira Coupling with Silylated Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides an in-depth examination of the Sonogashira coupling's mechanism, with a specific focus on the strategic use of silylated alkynes. We will explore the nuanced roles of the palladium catalyst and copper co-catalyst, the critical step of in-situ desilylation, and the mechanistic divergence of copper-free variants.[1] By synthesizing foundational principles with practical, field-proven insights, this document serves as a technical resource for researchers aiming to leverage this powerful reaction in complex molecule synthesis, particularly within the pharmaceutical and materials science domains.

Introduction: The Strategic Advantage of Silylated Alkynes

The Sonogashira reaction traditionally couples a terminal alkyne with an aryl or vinyl halide.[1][2] While highly effective, the direct use of volatile or gaseous terminal alkynes like acetylene can present significant handling challenges, especially in large-scale applications. Silylated alkynes, such as trimethylsilylacetylene (TMSA), offer a robust solution. The bulky silyl group imparts several key advantages:

-

Improved Handling: Silyl groups increase the boiling point and stability of small alkynes, making them easier and safer to handle.

-

Protection and Selectivity: The silyl group acts as a protecting group for the terminal alkyne proton, preventing undesired side reactions like homocoupling (Glaser coupling).[3] This protection can be strategically removed in a subsequent step or, more efficiently, in situ during the coupling reaction itself.[1][4]

-

Enhanced Reactivity in Certain Systems: In some protocols, the C-Si bond can be directly activated for cross-coupling, offering an alternative pathway that avoids the need for a separate deprotection step.[5]

This guide will dissect the mechanisms that make these advantages possible, providing a clear framework for experimental design and optimization.

The Classical Mechanism: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6][7]

The Palladium Cycle

The primary role of the palladium catalyst is to bring the aryl/vinyl halide and the alkyne together.

-

Reductive Activation: The reaction typically starts with a stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by reagents in the mixture like an amine or phosphine ligand.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X), forming a square planar Pd(II) intermediate (R¹-Pd(L)₂-X).[1][6] This is often the rate-determining step for the palladium cycle.

-

Transmetalation: The Pd(II) intermediate receives the alkynyl group from the activated copper acetylide (see Copper Cycle), forming a new Pd(II)-alkynyl complex (R¹-Pd(L)₂-C≡CR²) and regenerating the copper catalyst.[6][7]

-

Reductive Elimination: The final step involves the reductive elimination of the product (R¹-C≡CR²) from the palladium center, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]

The Copper Cycle: Activating the Alkyne

The copper(I) co-catalyst is crucial for increasing the reaction rate under mild conditions.[1] Its primary function is to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[6][8]

-

Deprotonation: An amine base (e.g., triethylamine) deprotonates the acidic alkyne, leading to the formation of a copper(I) acetylide species.[1][6][8] This is the key nucleophilic species that participates in the palladium cycle.

-

Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, completing the bridge between the two cycles.[6]

Caption: Proposed mechanism for copper-free Sonogashira coupling.

Experimental Protocols and Considerations

The success of a Sonogashira coupling with a silylated alkyne depends on the careful selection of catalysts, bases, solvents, and the desilylating agent.

Generalized Protocol for CsF-Mediated Sila-Sonogashira

This protocol is representative for the coupling of an aryl bromide with a trimethylsilyl-protected alkyne. [4]

Caption: Generalized workflow for a Sila-Sonogashira reaction.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and Copper(I) iodide (1-5 mol%).

-

Add Reagents: Add the solvent (e.g., triethylamine or THF) followed by the silylated alkyne (1.1-1.5 equiv). [9][10]3. Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Add Desilylating Agent: Add a solution of the desilylating agent, such as CsF or TBAF (1.5-2.0 equiv). For CsF, using a phase-transfer catalyst like PEG 200 in a biphasic water/triethylamine system can be effective. [4]5. Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Summary: Key Reaction Parameters

The choice of reagents significantly impacts reaction efficiency. The following table summarizes common parameters and their rationale.

| Parameter | Common Choices | Rationale & Causality |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often more stable and soluble. Both are reduced in situ to the active Pd(0) species. [6] |

| Copper Co-catalyst | CuI | Facilitates alkyne deprotonation and transmetalation, increasing reaction rates under mild conditions. [1][8] |

| Base | Et₃N, DIPA, Pyrrolidine | Acts as a solvent and scavenger for the HX by-product. Also facilitates the deprotonation of the alkyne in the copper cycle. [1][6] |

| Desilylating Agent | TBAF, CsF | Cleaves the C-Si bond to generate the reactive alkyne in situ. CsF is often preferred for easier purification. [4] |

| Solvent | THF, DMF, Toluene, Et₃N | Must be anhydrous and deoxygenated. The choice depends on substrate solubility and reaction temperature. |

| Aryl/Vinyl Halide | I > OTf > Br >> Cl | The reactivity order is dictated by the bond strength of the C-X bond, which affects the rate of oxidative addition. [1] |

Conclusion and Outlook

The Sonogashira coupling of silylated alkynes represents a highly refined and versatile tool for constructing C(sp²)-C(sp) bonds. By leveraging an in-situ desilylation strategy, chemists can overcome the handling difficulties of volatile alkynes while simultaneously suppressing common side reactions. Understanding the interplay between the palladium and copper cycles—and knowing when to exclude copper—is paramount for designing efficient and clean transformations. As the demand for complex, highly functionalized molecules grows in drug discovery and materials science, the mechanistic insights and practical protocols detailed in this guide will continue to empower innovation in synthetic chemistry.

References

- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Benchchem.

- Sonogashira coupling. In: Wikipedia [Internet]. [place unknown: publisher unknown]; [date unknown].

- Sonogashira Coupling. Organic Chemistry Portal. [date unknown].

- Capani JS Jr, Cochran JE, Liang J. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry. 2019;84(15):9378–84.

- Cross-Coupling of Alkynylsilanes. Gelest. [date unknown].

- What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. 2016.

- Sonogashira Coupling. Chemistry LibreTexts. 2024.

- Sonogashira coupling. YouTube. 2019.

- Al-Masum M, Al-Amin M, El-Sayed M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(13):7394–417.

- Sonogashira cross-coupling reaction. YouTube. 2020.

- CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. SciSpace. [date unknown].

- An easy one-pot desilylation/copper-free Sonogashira cross-coupling reaction assisted by tetra-butylammonium fluoride (TBAF): Synthesis of highly π-conjugated porphyrins. ResearchGate. [date unknown].

- Košmrlj J, Gazvoda M, Pevec A, Urankar D, Časar Z, Štefane B. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. 2018;9(1):4810.

- Chinchilla R, Nájera C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874–922.

- Coupling to alkynes: the Sonogashira reaction. [place unknown: publisher unknown]; [date unknown].

- Al-Masum M, Al-Amin M, El-Sayed M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(13):7394–417.

- Li Y, Yang C, Wang Y, Zhang C, Lei A, Wang Z. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters. 2023;25(16):2833–7.

- Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. [date unknown].

- Hirota M, Orita A, Otera J. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical & Pharmaceutical Bulletin. 2003;51(10):1170–3.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Naphthyl-Substituted Acetylenes

Abstract

Naphthyl-substituted acetylenes represent a fascinating and versatile class of organic molecules, uniquely positioned at the intersection of materials science, photochemistry, and medicinal chemistry. The fusion of the electron-rich, polycyclic aromatic naphthalene core with the rigid, linear π-system of the acetylene linker gives rise to a scaffold with highly tunable electronic and photophysical properties. This guide provides a comprehensive exploration of these properties, grounded in fundamental principles and supported by experimental evidence. We will delve into the theoretical underpinnings of their electronic structure, detail synthetic methodologies, and analyze their photophysical behavior, including intramolecular charge transfer (ICT) and solvatochromism. Furthermore, we will survey their burgeoning applications as components in molecular electronics and as highly sensitive fluorescent probes, offering researchers and drug development professionals a thorough understanding of this promising molecular architecture.

Foundational Principles: The Naphthyl-Acetylene π-System

The distinct electronic characteristics of naphthyl-substituted acetylenes arise from the extensive π-conjugation between the naphthalene aromatic rings and the acetylene C≡C triple bond.[1] This delocalized system of electrons dictates the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The Naphthalene Core: As a polycyclic aromatic hydrocarbon, naphthalene possesses a delocalized π-system spread across its ten carbon atoms. This large, electron-rich core serves as the foundational electronic component of the molecule.[2] The position of substitution (e.g., 1-ethynyl vs. 2-ethynyl) subtly alters the orbital symmetry and energy, providing a primary means of tuning the electronic properties.[3][4][5]

-

The Acetylene Linker: The alkyne's two perpendicular π-bonds create a linear, cylindrical region of electron density.[6] This rigidity and linearity are crucial, ensuring a well-defined spatial arrangement and facilitating efficient electronic communication between the naphthalene core and any terminal substituent.

The combination of these two moieties results in a HOMO-LUMO energy gap that typically falls within the near-UV to visible range, making these compounds photoactive. The delocalization across the structure lowers the energy gap compared to the individual components, a key feature that is exploited in their applications.[7]

Synthesis of Naphthyl-Substituted Acetylenes

The creation of these molecules relies on robust and versatile cross-coupling reactions. While several methods exist, the Sonogashira cross-coupling reaction is the most prevalent due to its high efficiency and functional group tolerance.

Key Synthetic Routes:

-

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl halide. For naphthyl acetylenes, this typically involves reacting a halonaphthalene (e.g., 1-bromonaphthalene) with a terminal alkyne. This method is highly modular, allowing for the introduction of a wide variety of substituents on either side of the acetylene linker.[8]

-

Functionalization of Metalated Acetylenes: An alternative approach involves the dimetalation of (1-naphthyl)acetylene using a strong base, followed by reaction with an electrophile. This allows for regiospecific functionalization at the carbon atom adjacent to the naphthalene ring.[9]

-

Large-Scale Synthesis: Practical, large-scale syntheses often start from readily available materials like 1-bromonaphthalene, converting it to 1-ethynylnaphthalene via a multi-step process.[10][11]

Experimental Protocol: Representative Sonogashira Coupling

This protocol describes the synthesis of a generic donor-acceptor substituted naphthyl acetylene, a common structure for studying ICT.

Objective: To synthesize 1-((4-nitrophenyl)ethynyl)naphthalene.

Reagents & Materials:

-

1-Iodonaphthalene

-

4-Ethynylnitrobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask and standard glassware

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: To a 100 mL Schlenk flask, add 1-iodonaphthalene (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Solvent & Reagents: Evacuate and backfill the flask with inert gas (N₂ or Ar) three times. Add anhydrous THF (20 mL) and anhydrous TEA (10 mL) via syringe. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add 4-ethynylnitrobenzene (1.1 mmol, 1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to 60°C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Remove the solvents under reduced pressure.

-

Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Properties and Intramolecular Charge Transfer (ICT)

The most compelling electronic feature of asymmetrically substituted naphthyl acetylenes is their capacity for Intramolecular Charge Transfer (ICT). By attaching an electron-donating group (D) to one end of the molecule and an electron-accepting group (A) to the other, a "push-pull" system is created.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to a locally excited (LE) state. In push-pull systems, this is often followed by a rapid relaxation to a lower-energy, highly polarized ICT state, where electron density has moved from the donor to the acceptor.[12][13]

Caption: Mechanism of Intramolecular Charge Transfer (ICT).

This charge transfer phenomenon has profound effects on the molecule's photophysical properties:

-

Large Stokes Shift: The energy difference between the absorption maximum (populating the LE state) and the emission maximum (from the ICT state) is often large.

-